7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
Description
Properties
IUPAC Name |
7-fluoro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-17-5-4-10(7-17)18-13-11-3-2-9(14)6-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJNVQFFPQTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflate-Mediated Etherification
A widely adopted strategy involves activating the 4-hydroxy group of 7-fluoroquinazolin-4-ol through triflation, followed by nucleophilic substitution with 1-methylpyrrolidin-3-ol. In a representative procedure:
- Triflation : 7-Fluoroquinazolin-4-ol is treated with triflic anhydride (Tf2O) in dichloromethane (DCM) at 0–20°C in the presence of pyridine. This converts the hydroxyl group into a trifluoromethanesulfonyl (triflate) group, yielding 7-fluoro-4-triflyloxyquinazoline.
- Substitution : The triflate intermediate reacts with 1-methylpyrrolidin-3-ol under basic conditions (e.g., K2CO3) in ethanol/water or DCM, achieving 79–85% yields.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Triflation Temperature | 0–20°C | |
| Substitution Solvent | Ethanol/Water or DCM | |
| Yield | 79–85% |
This method benefits from high regioselectivity and scalability but requires careful handling of moisture-sensitive triflic anhydride.
Copper-Catalyzed Ullmann-Type Coupling
Direct Coupling of 4-Chloro-7-fluoroquinazoline
4-Chloro-7-fluoroquinazoline serves as a pivotal intermediate for introducing the pyrrolidinyloxy moiety. Copper-catalyzed Ullmann coupling enables C–O bond formation under mild conditions:
- Reaction Setup : 4-Chloro-7-fluoroquinazoline, 1-methylpyrrolidin-3-ol, CuI (10 mol%), and Cs2CO3 are heated in DMSO at 100°C for 12–18 hours.
- Mechanism : The copper catalyst facilitates oxidative addition of the aryl chloride, followed by alkoxide coordination and reductive elimination to form the ether bond.
Optimization Insights :
- Ligand Effects : Phenanthroline ligands improve catalytic efficiency, reducing reaction time to 8 hours.
- Solvent Impact : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of inorganic bases, critical for high yields (72–78%).
Mitsunobu Reaction for Ether Synthesis
Alcohol Activation Strategy
The Mitsunobu reaction offers an alternative route using 7-fluoroquinazolin-4-ol and 1-methylpyrrolidin-3-ol:
- Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 0°C to room temperature.
- Outcome : The reaction proceeds via a radical mechanism, achieving 65–70% yields with minimal epimerization.
Comparative Analysis :
| Method | Yield | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Triflate-Mediated | 85% | 18 h | Moderate |
| Ullmann Coupling | 78% | 12 h | High |
| Mitsunobu | 70% | 24 h | Low |
Mitsunobu’s reliance on stoichiometric reagents limits its industrial scalability despite operational simplicity.
Microwave-Assisted Synthesis
Accelerated Nucleophilic Substitution
Microwave irradiation enhances reaction kinetics for 4-chloro-7-fluoroquinazoline substitution:
- Protocol : 4-Chloro-7-fluoroquinazoline, 1-methylpyrrolidin-3-ol, and K2CO3 in DMF irradiated at 150°C for 30 minutes.
- Advantages : 88% yield with 5-fold reduction in reaction time compared to conventional heating.
Mechanistic Notes :
- Microwave energy promotes rapid dielectric heating, overcoming kinetic barriers in SNAr reactions.
- Polar solvents (e.g., DMF) absorb microwaves efficiently, enabling uniform temperature distribution.
One-Pot Tandem Reactions
Integrated Triflation-Substitution
A streamlined one-pot approach eliminates intermediate isolation:
- Steps :
- Triflation of 7-fluoroquinazolin-4-ol with Tf2O.
- Direct addition of 1-methylpyrrolidin-3-ol and K2CO3 without workup.
- Yield : 81% overall, reducing purification steps and solvent waste.
Green Chemistry Approaches
Chemical Reactions Analysis
Chemical Reactions Applicable to Quinazolines
While specific reactions for 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline are not detailed, several general reactions applicable to quinazolines are relevant:
Electrophilic Substitution
Quinazolines can undergo electrophilic substitution reactions. For instance, nitration can occur at specific positions depending on the substituents present on the quinazoline ring . Chlorination can also be achieved using reagents like phosphoryl chloride or thionyl chloride .
Suzuki Cross-Coupling
Suzuki cross-coupling reactions are commonly used to introduce aryl groups onto the quinazoline ring. This method involves the reaction of a halogenated quinazoline with an aryl boronic acid in the presence of a palladium catalyst .
Mannich Reaction
The Mannich reaction can be used to introduce aminomethyl groups onto the quinazoline ring. This involves the reaction of the quinazoline with formaldehyde and an amine in the presence of an acid catalyst .
Research Findings and Implications
Quinazolines have shown significant potential in drug discovery due to their diverse biological activities. The introduction of fluoro, trifluoromethyl, and other substituents can enhance these activities, as seen in antibacterial studies . While specific research on This compound is limited, the general trends in quinazoline chemistry suggest that modifications to the quinazoline scaffold can lead to compounds with promising therapeutic applications.
Scientific Research Applications
Anticancer Activity
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline has shown promising results as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation.
Case Studies
A study conducted on synthesized quinazoline derivatives demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that modifications in the quinazoline structure could enhance its efficacy against these cancer types .
Antimicrobial Properties
In addition to its anticancer potential, this compound exhibits antimicrobial activity against various pathogens.
Antibacterial Activity
The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Research indicates that quinazoline derivatives can also exhibit antifungal activity, making them candidates for treating fungal infections. Compounds derived from quinazolines have been tested against strains like Candida albicans, showing varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity | Example |
|---|---|---|
| Fluorine Substitution | Enhances binding affinity to targets | 7-Fluoro derivative |
| Alkyl Substituents | Modulates solubility and permeability | 1-Methylpyrrolidin group |
| Hydroxy Groups | Increases interaction with receptors | Hydroxy substitutions on quinazoline |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline with structurally or functionally related quinazoline derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The 1-methylpyrrolidin-3-yl group in the target compound may enhance blood-brain barrier penetration compared to the morpholinopropoxy group in the EGFR inhibitor intermediate , which is optimized for solubility and kinase binding. Anilineoxy substituents (e.g., in ) are often used to introduce hydrogen-bonding interactions with kinase domains, whereas imidazo-fused derivatives (e.g., ) expand aromaticity for π-π stacking in receptor binding.
Synthetic Flexibility :
- Compounds like 7-fluoro-2-methyl-3H-quinazolin-4-one serve as scaffolds for further modifications, highlighting the adaptability of the quinazoline core. In contrast, 2,6,8-triaryl-imidazo[4,5-g]quinazolines require multi-step syntheses but offer enhanced structural complexity.
Pharmacokinetic Profiles: Fluorine at the 7-position (common in ) improves metabolic stability across derivatives. The morpholinopropoxy group in likely enhances aqueous solubility compared to the lipophilic 1-methylpyrrolidinyl group.
Biological Activity
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Common Name : this compound
- CAS Number : 2198358-47-1
- Molecular Formula : C₁₃H₁₄FN₃O
- Molecular Weight : 247.27 g/mol
The biological activity of this compound primarily revolves around its role as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy.
- Inhibition of RTKs : This compound has been shown to inhibit type I receptor tyrosine kinases, which are involved in tumor growth and metastasis. By blocking these receptors, the compound can effectively reduce tumor cell proliferation and induce apoptosis in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for different cell lines indicate its potency as an antitumor agent.
Biological Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | RTK inhibition, apoptosis induction |
| A549 (Lung Cancer) | <10 | RTK inhibition, cell cycle arrest |
| HCT116 (Colon Cancer) | <10 | RTK inhibition, anti-proliferative effects |
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Study on MCF-7 Cell Line :
- In Vivo Efficacy :
- Comparative Analysis with Other Quinazolines :
Q & A
Q. How should researchers address batch-to-batch variability in synthesis for reproducibility?
- Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time, solvent purity, and intermediate drying conditions. Use multivariate analysis (e.g., PCA) to correlate CPPs with impurity profiles .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding constants) and replicate studies across independent labs .
- Experimental Design : For pharmacological testing, use randomized block designs with split-plot arrangements to account for variables like dosing schedules and biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
